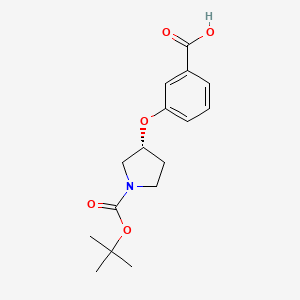

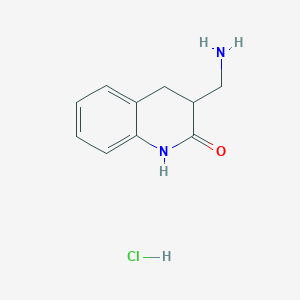

(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

説明

The asymmetric unit of the compound “3-carboxy-phenoxy-acetic acid” consists of one 3-carboxy-phenoxy-acetic acid (3-CPOAH2) and one water molecule . The intermolecular interactions link symmetry-related molecules into hydrogen-bonded dimers .

Synthesis Analysis

Three two-dimensional coordination complexes were synthesized using the ligand H3L and alkaline earth metals . The ligand H3L is 3-carboxy-phenoxy-phthalic acid .Molecular Structure Analysis

The structures of the complexes can be described as 2D networks with the point (Schälfli) symbol for net: {3 12 ·4 14 ·5 2} topology .Chemical Reactions Analysis

The self-assemblies of three porphyrin derivatives have stronger photocatalytic performance than their monomers . Moreover, the self-assemblies and their monomers have good photocatalytic stability .Physical And Chemical Properties Analysis

The structures of the synthesized compounds were characterized clearly by UV-vis, FT-IR, 1H NMR, and SEM .科学的研究の応用

Synthesis and Enantioselective Applications

- Enantioselective Synthesis : (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine and related compounds play a crucial role in enantioselective synthesis. For instance, a study by Deng and Mani (2005) details the high enantiomeric purity synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine using boron trifluoride etherate-assisted ring opening of ethylene oxide (Deng & Mani, 2005).

- Palladium-Catalyzed α-Arylation : Barker et al. (2011) conducted a comprehensive study on the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine, revealing new methodologies including in situ React IR spectroscopic monitoring (Barker et al., 2011).

Chemoenzymatic Preparation and Asymmetric Synthesis

- Chemoenzymatic Preparation : Iding, Wirz, and Sarmiento (2003) described the synthesis of metalloproteinase inhibitors using chemoenzymatic preparation of N-Boc-pyrrolidine derivatives, demonstrating the utility of these compounds in creating chiral building blocks (Iding, Wirz, & Sarmiento, 2003).

- Asymmetric Synthesis of Pyrrolidines : Research by Harrison and O’Brien (2001) focused on the asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines using N-Boc pyrrolidine, highlighting its role in the synthesis of complex organic molecules (Harrison & O’Brien, 2001).

Antibacterial Activity and Medicinal Chemistry

- Antibacterial Compounds Synthesis : A study by Ohtake et al. (1997) on the synthesis of carbapenem antibiotics showcases the use of pyrrolidin-3-ylthio derivatives, closely related to (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, in developing potent antibacterial agents (Ohtake et al., 1997).

Magnetic Resonance Spectroscopy and Imaging

- Molecular Probes in Biomedical Research : Dobrynin et al. (2021) discussed the synthesis of a reduction-resistant analog of carboxy-Proxyl, derived from pyrrolidine series, for use as molecular probes in magnetic resonance imaging, highlighting another vital research application of similar compounds (Dobrynin et al., 2021).

作用機序

The catalytic activity of Por-CuCo2O4 was evaluated by the chromogenic substrate 3,3′,5,5′-tetramethylbenzidine (TMB) with the aid of H2O2, which exhibited a visual blue change with an absorption maximum at 652 nm for only 10 s . The peroxidase-like behaviors of Por-CuCo2O4 conformed to the Michaelis-Menten equation .

将来の方向性

特性

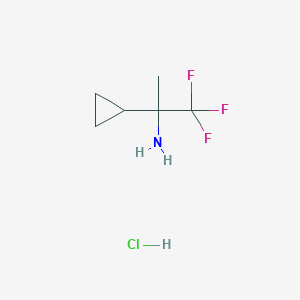

IUPAC Name |

3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRIFGDPTJFUDM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)

![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)

![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)

![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)